molecular formula C23H16N2O5 B3510526 Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate

Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate

Cat. No.: B3510526
M. Wt: 400.4 g/mol
InChI Key: HOIHVJKLFPLIFR-UHFFFAOYSA-N
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Description

Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate is an organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by the presence of a phthalimide group attached to a benzoyl group, which is further connected to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-(1,3-dioxoisoindol-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The phthalimide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]benzoate
  • Methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
  • Methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate

Uniqueness

Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the phthalimide and benzoyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-30-23(29)14-9-11-16(12-10-14)24-20(26)15-5-4-6-17(13-15)25-21(27)18-7-2-3-8-19(18)22(25)28/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIHVJKLFPLIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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